molecular formula C7H9F2NO B2891688 1,1-difluoro-5-azaspiro[2.5]octan-6-one CAS No. 2243510-19-0

1,1-difluoro-5-azaspiro[2.5]octan-6-one

Cat. No.: B2891688
CAS No.: 2243510-19-0
M. Wt: 161.152
InChI Key: AVSLNZGCOPKPGH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Chemistry

Spirocyclic scaffolds are structures where two or more rings are connected by a single common atom. sigmaaldrich.com This arrangement imparts a high degree of three-dimensionality, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry. uni.lu The rigid nature of the spirocyclic system can lock the conformation of a molecule, which helps in optimizing the orientation of binding elements for interaction with biological targets, potentially leading to improved efficacy and selectivity. sigmaaldrich.com

The introduction of a spirocyclic core is a recognized strategy for several reasons:

Increased Fsp³ Character: Spirocycles increase the fraction of sp³-hybridized carbons in a molecule. A higher Fsp³ count is often correlated with improved physicochemical properties, such as increased solubility and better metabolic stability, which are critical for successful drug development. sigmaaldrich.comechemi.com

Novel Chemical Space: The structural complexity of spirocycles allows chemists to explore new and uncharted areas of chemical space, which can be advantageous for securing intellectual property. uni.lu

Improved Pharmacokinetics: By replacing more flexible or planar moieties, spirocyclic scaffolds can favorably modulate a compound's administration, distribution, metabolism, and excretion (ADME) properties. sigmaaldrich.com

Strategic Incorporation of Geminal Difluoro Moieties in Molecular Design

The introduction of fluorine into drug candidates is a widely used tactic in medicinal chemistry. The geminal difluoro (CF₂) group, in particular, offers a unique set of properties that can be strategically leveraged by chemists.

The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl (C=O) group or a single ether oxygen, while conferring distinct electronic and conformational effects. The high electronegativity of the two fluorine atoms significantly alters the local electronic environment. uni.lu This can influence the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's solubility, permeability, and protein binding characteristics. uni.luchemscene.com

Furthermore, the CF₂ moiety can enhance the metabolic stability of a compound. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes, a common pathway for drug degradation in the body. evitachem.com Judicious placement of a geminal difluoro group can block sites of metabolic oxidation, thereby prolonging the compound's biological lifetime.

Overview of 1,1-Difluoro-5-azaspiro[2.5]octan-6-one within Fluorinated Azaspirocyclic Frameworks

The compound this compound is a specific example of a fluorinated azaspirocycle. This class of compounds merges the structural features of an azaspirocycle (a spirocycle containing a nitrogen atom in one of the rings) with the modulating effects of fluorine. Azaspirocycles themselves are a significant class of compounds found in various stages of drug development. uni.lu

In the structure of this compound, the geminal difluoro group is positioned on the cyclopropane (B1198618) ring, adjacent to the spirocyclic carbon. The nitrogen atom is part of a six-membered lactam ring (a cyclic amide). This specific arrangement combines the conformational rigidity of the spiro[2.5]octane system with the metabolic stability and electronic influence of the CF₂ group. The lactam functionality provides a site for potential hydrogen bonding interactions, which can be crucial for binding to biological targets.

Below is a table summarizing the key structural features of this compound framework.

FeatureDescriptionPotential Impact in Molecular Design
Spiro[2.5]octane Core A cyclopropane ring and a piperidinone ring sharing a single carbon atom.Confers high three-dimensionality and conformational rigidity.
Geminal Difluoro Group Two fluorine atoms attached to the same carbon on the cyclopropane ring.Enhances metabolic stability, modulates local electronics (pKa), can act as a bioisostere.
Azaspirocycle A spirocycle containing a nitrogen atom within one of the rings.Provides a key site for chemical modification and interaction.
Lactam Moiety A cyclic amide (-C(=O)NH-) within the six-membered ring.Offers hydrogen bond donor and acceptor capabilities for target binding.

Current Research Landscape and Underexplored Facets of this compound

While the constituent parts of this compound—spirocycles and geminal difluoro groups—are well-established in medicinal chemistry, specific public-domain research detailing the synthesis, properties, and applications of this exact molecule is limited. Public chemical databases contain information on isomers such as 1,1-difluoro-6-azaspiro[2.5]octan-5-one and 1,1-difluoro-5-azaspiro[2.5]octan-4-one, but these entries often lack experimental data and literature citations, presenting computationally predicted properties instead.

The research landscape for related fluorinated azaspirocycles is more developed, with studies focusing on their synthesis and potential as therapeutic agents. For instance, derivatives of 1,1-difluoro-6-azaspiro[2.5]octane have been explored as building blocks in the creation of more complex molecules. The synthesis of such compounds typically involves multi-step sequences, starting from more readily available precursors.

The underexplored facets of this compound represent an opportunity for future research. Key areas for investigation would include:

Novel Synthetic Routes: Developing efficient and scalable methods for its synthesis.

Physicochemical Profiling: Experimental determination of properties like solubility, lipophilicity (LogP), and pKa.

Conformational Analysis: Studying its three-dimensional shape and how it might interact with biological macromolecules.

Biological Screening: Evaluating its activity against a range of biological targets to identify potential therapeutic applications.

The table below presents predicted physicochemical properties for the isomeric compound 1,1-difluoro-6-azaspiro[2.5]octan-5-one, which may offer an approximation for the target molecule until experimental data becomes available.

PropertyPredicted ValueData Source
Molecular Formula C₇H₉F₂NOPubChemLite
Monoisotopic Mass 161.06522 DaPubChemLite
XlogP 0.5PubChemLite
Hydrogen Bond Donors 1PubChemLite
Hydrogen Bond Acceptors 1PubChemLite

Data for the isomer 1,1-difluoro-6-azaspiro[2.5]octan-5-one.

Further investigation into this compound and similar fluorinated spirocyclic lactams could yield valuable insights and potentially lead to the discovery of new chemical entities with significant biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-5-azaspiro[2.5]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(7)2-1-5(11)10-4-6/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSLNZGCOPKPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2(F)F)CNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One and Precursors

Retrosynthetic Analysis of the 1,1-Difluoro-5-azaspiro[2.5]octan-6-one Core

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The most apparent disconnection is the removal of the two fluorine atoms, which points to the non-fluorinated precursor, 6-azaspiro[2.5]octan-6-one (Intermediate I ). This simplifies the problem to the synthesis of the spirocyclic lactam core and the subsequent geminal difluorination of the α-carbon adjacent to the carbonyl group.

Further disconnection of the lactam ring of Intermediate I through the cleavage of the amide bond leads to a linear amino ester precursor, such as an ethyl 1-(2-aminoethyl)cyclopropane-1-carboxylate (Intermediate II ). This open-chain intermediate contains all the necessary carbon and nitrogen atoms arranged for an intramolecular cyclization.

Finally, Intermediate II can be disconnected at the C-C bond formed to attach the aminoethyl side chain, leading back to a simpler cyclopropane (B1198618) derivative, such as ethyl 1-(cyanomethyl)cyclopropane-1-carboxylate or a related species, which can be synthesized from commercially available starting materials like cyclopropanecarboxylic acid derivatives. This strategic analysis outlines a convergent synthesis that first assembles the core spirocyclic system before introducing the fluorine atoms in a late-stage functionalization step.

Approaches to the 6-Azaspiro[2.5]octane Scaffold Construction

The construction of the 6-azaspiro[2.5]octane core is a critical step in the synthesis of the target molecule. Several annulation strategies can be employed to form the piperidinone ring fused at a quaternary carbon with a cyclopropane ring.

One of the most effective methods for constructing five- or six-membered cyclic β-keto esters is the Dieckmann condensation, an intramolecular version of the Claisen condensation. organic-chemistry.orgmasterorganicchemistry.com This base-catalyzed reaction involves the intramolecular condensation of a diester to form a cyclic product. organic-chemistry.orgnumberanalytics.com For the synthesis of the 6-azaspiro[2.5]octan-6-one scaffold, a modified Dieckmann-like condensation can be envisioned. A suitable precursor, a diester containing a cyclopropane ring, would undergo cyclization in the presence of a strong base like sodium ethoxide to form the desired spirocyclic lactam. numberanalytics.com

Another plausible approach involves the intramolecular cyclization of an N-substituted amino acid derivative. For instance, a precursor like 1-((alkoxycarbonyl)methyl)cyclopropane-1-acetic acid could be coupled with an amine, followed by activation and intramolecular amide bond formation to yield the spirocyclic lactam. Synthetic routes to related azaspiro[2.y]alkanes have been developed using methods such as [3+2] cycloadditions and enzymatic cyclopropanation of exocyclic N-heterocycles. researchgate.netchemrxiv.org A patent for the synthesis of the related 4-oxa-7-azaspiro[2.5]octane starts from methyl 1-hydroxy-1-cyclopropanecarboxylate, which is alkylated with bromoacetonitrile, followed by hydrogenation and cyclization, demonstrating a viable pathway that could be adapted. google.com

Key Intermediates in the Synthesis of Azaspiro[2.5]octan-6-one Derivatives

The synthesis of this compound relies on the preparation of several key intermediates. The most crucial precursor is the non-fluorinated spirocycle, 6-azaspiro[2.5]octan-6-one . This compound serves as the direct substrate for the geminal difluorination reaction.

The synthesis of this spirocyclic lactam itself involves other important intermediates. Following the logic of a Dieckmann-like cyclization, a key open-chain precursor would be a molecule such as diethyl 1,1-bis(carboxymethyl)cyclopropane . This diester, upon treatment with a nitrogen source and subsequent cyclization conditions, would lead to the desired lactam.

Alternatively, building from cyclopropane derivatives, an intermediate like methyl 1-(cyanomethyl)cyclopropane-1-carboxylate can be synthesized. This intermediate can then be reduced and elaborated to form the amino ester necessary for the final intramolecular amidation to form the 6-azaspiro[2.5]octan-6-one ring.

Intermediate NameStructureRole in Synthesis
6-Azaspiro[2.5]octan-6-oneA spirocyclic lactam containing a cyclopropane ring fused to a piperidinone ring.Direct precursor for the geminal difluorination step.
Ethyl 1-(2-aminoethyl)cyclopropane-1-carboxylateAn open-chain amino ester with the cyclopropane spiro-core intact.Precursor for intramolecular cyclization to form the lactam ring.
Methyl 1-(cyanomethyl)cyclopropane-1-carboxylateA functionalized cyclopropane derivative.Early-stage intermediate for building the aminoethyl side chain.

Strategies for Geminal Difluorination in Spirocyclic Systems

The introduction of a gem-difluoro group α to a carbonyl is a well-established transformation in organic synthesis. The choice of method depends on the stability of the substrate and the availability of precursors.

Electrophilic fluorination is a common method for introducing fluorine atoms into electron-rich substrates, such as enolates derived from ketones or lactams. numberanalytics.com This method utilizes reagents that act as a source of an electrophilic fluorine cation ("F+"). The reaction typically involves the deprotonation of the α-carbon of the carbonyl compound with a strong base to form an enolate, which then acts as a nucleophile, attacking the electrophilic fluorine source. To achieve geminal difluorination, the process is repeated a second time.

The most widely used and commercially successful electrophilic fluorinating agent is Selectfluor® , or F-TEDA-BF4. wikipedia.orgref.ac.ukmdpi.com Its stability, efficiency, and relative safety have made it a reagent of choice for many fluorination processes. ref.ac.uk Other N-F reagents, such as N-Fluorobenzenesulfonimide (NFSI), are also effective. The mechanism is believed to proceed via either an SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway. wikipedia.org

Reagent NameAbbreviationKey Features
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Stable, crystalline solid; widely used in academic and industrial settings. ref.ac.uk
N-FluorobenzenesulfonimideNFSIEconomical and stable reagent with high electrophilicity.

Nucleophilic fluorination offers an alternative strategy, particularly for converting a carbonyl group directly into a gem-difluoro group. This transformation, known as deoxofluorination, replaces the carbonyl oxygen atom with two fluorine atoms.

Common reagents for this purpose are sulfur-based fluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) . commonorganicchemistry.comorganic-chemistry.orgresearchgate.net The reaction mechanism involves the activation of the carbonyl oxygen by the sulfur trifluoride reagent, followed by nucleophilic attack of fluoride (B91410). acsgcipr.orgreddit.com While effective, DAST can be thermally unstable and requires careful handling. commonorganicchemistry.com

Another two-step nucleophilic approach involves first converting the ketone into a more stable intermediate, such as a 1,3-dithiolane (B1216140) . illinois.eduiaea.org This thioacetal can then be treated with a source of electrophilic halogen (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source like pyridinium (B92312) poly(hydrogen fluoride) to yield the gem-difluoro compound. illinois.eduiaea.org

Reagent NameAbbreviationTransformation
Diethylaminosulfur trifluorideDASTDirect conversion of C=O to CF₂. commonorganicchemistry.com
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-FluorMore thermally stable alternative to DAST for C=O to CF₂ conversion. organic-chemistry.org
Pyridinium poly(hydrogen fluoride) / N-BromosuccinimideHF-Py / NBSFluorination of 1,3-dithiolane precursors. illinois.edu

In recent years, transition-metal catalysis has emerged as a powerful tool for C-F bond formation. While still a developing area compared to electrophilic and nucleophilic methods, several catalytic systems have been reported for the fluorination of carbonyl compounds.

Palladium-catalyzed reactions have shown promise for the enantioselective fluorination of α-keto esters and oxindoles using electrophilic fluorine sources. nih.gov These methods often employ chiral ligands to induce asymmetry. Other transition metals like iridium have also been used in catalytic fluorination processes. escholarship.org These reactions typically involve the formation of a metal-enolate intermediate, which then reacts with a fluorine source. The development of transition-metal-catalyzed methods for geminal difluorination is less common but represents an active area of research, offering potential for milder reaction conditions and novel reactivity. nih.govresearchgate.net

Cyclization and Ring-Closing Methodologies for Spiro[2.5]octan-6-one Formation

The construction of the 5-azaspiro[2.5]octan-6-one core is a critical step in the synthesis of the target compound. Various cyclization and ring-closing strategies can be employed to create this spirocyclic lactam. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the piperidin-2-one ring onto a cyclopropane moiety.

One plausible approach involves an intramolecular nucleophilic substitution. This strategy would typically start with a precursor containing both a cyclopropylmethylamine derivative and a suitable carboxylic acid derivative. For instance, a compound such as 1-(aminomethyl)cyclopropane-1-carboxylic acid or a related ester could be a key intermediate. Activation of the carboxylic acid followed by intramolecular amide bond formation would lead to the desired spirocyclic lactam.

Another powerful technique for the formation of such ring systems is the Dieckmann condensation or related intramolecular cyclizations. A suitably substituted diester precursor, for example, could undergo base-mediated cyclization to form a β-keto ester, which can then be further manipulated to yield the 5-azaspiro[2.5]octan-6-one skeleton.

More advanced methods, such as transition-metal-catalyzed cyclizations, also offer a viable route. For example, a palladium-catalyzed intramolecular amination of an appropriately functionalized cyclopropyl-containing substrate could be envisioned. These methods often provide high yields and good functional group tolerance.

Table 1: Comparison of Potential Cyclization Methodologies for 5-Azaspiro[2.5]octan-6-one Formation

Methodology Precursor Type Key Transformation Potential Advantages Potential Challenges
Intramolecular Amidation Cyclopropylmethylamine carboxylic acid derivative Amide bond formation Direct, often high-yielding Requires specific precursor synthesis
Dieckmann Condensation Diester with a cyclopropane backbone Intramolecular Claisen condensation Good for forming the carbocyclic part of the lactam May require multiple steps to install the nitrogen
Transition-Metal Catalysis Functionalized cyclopropyl-containing amine Intramolecular C-N bond formation High efficiency and selectivity Catalyst cost and sensitivity
Radical Cyclization Unsaturated precursor with a radical initiator Intramolecular radical addition to an alkene or alkyne Mild reaction conditions Control of stereoselectivity can be difficult

Stereoselective Synthesis of this compound

Achieving stereocontrol is paramount in the synthesis of biologically active molecules. For this compound, stereoselectivity can be introduced at various stages, including the formation of the spirocyclic core or during the fluorination step.

Asymmetric catalysis provides an elegant and efficient means to introduce chirality. In the context of this compound synthesis, a chiral catalyst could be employed during the ring-closing step to favor the formation of one enantiomer of the spirocycle over the other. For instance, a chiral Lewis acid or a transition metal complex with a chiral ligand could be used to catalyze an enantioselective intramolecular Michael addition or a similar cyclization reaction.

Alternatively, asymmetric catalysis can be applied during the fluorination step. The enantioselective fluorination of a pre-formed 5-azaspiro[2.5]octan-6-one could be achieved using a chiral fluorinating agent or a combination of an achiral fluorinating agent and a chiral catalyst. Chiral amine catalysts, such as those derived from cinchona alkaloids, have been shown to be effective in the asymmetric α-fluorination of ketones and related compounds.

Table 2: Examples of Asymmetric Catalytic Approaches for Related Systems

Catalytic System Reaction Type Substrate Type Reported Enantioselectivity (ee)
Chiral Phosphoric Acid Dearomative Spirocyclization Alkynyl thioethers Up to 99%
Cinchona Alkaloid-derived Amine Asymmetric α-fluorination Cyclic Ketones Up to 99%
Chiral N,N'-dioxide-Nickel(II) Complex Cascade Spiroketalization Keto esters and alkynyl alcohols Up to >99%

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. chemscene.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. chemscene.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. chemscene.com

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of the lactam precursor. This chiral auxiliary would then influence the facial selectivity of an intramolecular cyclization or a subsequent fluorination reaction. For example, an Evans-type oxazolidinone auxiliary could be employed to direct the diastereoselective alkylation of a precursor that would then be cyclized to form the spirocyclic lactam. Alternatively, the auxiliary could be used to control the stereoselective addition of a cyclopropyl (B3062369) group to a lactam precursor.

Table 3: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Attachment Point Potential Stereocontrolled Reaction
Evans Oxazolidinone Nitrogen of the lactam precursor Diastereoselective alkylation or cyclization
Camphorsultam Nitrogen of the lactam precursor Asymmetric Diels-Alder or conjugate addition
(S)- or (R)-1-Phenylethylamine Formation of a chiral imine precursor Diastereoselective nucleophilic addition

Challenges and Advancements in Scalable Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, several factors would need to be considered to develop a scalable and efficient route.

Reaction conditions also play a crucial role in scalability. Reactions that require cryogenic temperatures, high pressures, or the use of hazardous reagents are often difficult and costly to implement on a large scale. Therefore, the development of robust and safe reaction protocols is essential.

Purification of the final product and intermediates is another important consideration. Chromatographic purification methods, which are common in laboratory-scale synthesis, are often not practical for large-scale production. Therefore, developing a synthesis that yields a product of high purity with minimal need for chromatography is highly desirable.

Chemical Reactivity and Transformations of 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One

Reactivity Profile of the Spiro[2.5]octane Ring System

The spiro[2.5]octane ring system, which forms the core of 1,1-difluoro-5-azaspiro[2.5]octan-6-one, is characterized by significant ring strain inherent to the three-membered cyclopropane (B1198618) ring. researchgate.netsemanticscholar.org This strain is a driving force for a variety of chemical transformations. The reactivity of this system is primarily governed by the stability of the spirocyclic framework and the susceptibility of the cyclopropane ring to undergo ring-opening reactions.

Electrophilic attack on the spiro[2.5]octane system can lead to the cleavage of the cyclopropane ring, forming a more stable carbocationic intermediate. Conversely, nucleophilic attack may also induce ring opening, particularly if the spiro-carbon is rendered sufficiently electrophilic by adjacent electron-withdrawing groups. The inherent strain in the cyclopropane ring makes it susceptible to cleavage under various conditions, including radical reactions. cas.cn

Table 1: General Reactivity of the Spiro[2.5]octane Ring System

Reaction TypeReagents/ConditionsExpected Outcome
Electrophilic AdditionStrong acids (e.g., HBr, HCl)Ring-opened products
Nucleophilic AttackStrong nucleophiles (e.g., organometallics)Potential for ring opening
Radical ReactionsRadical initiators (e.g., AIBN)Ring-opened and rearranged products

Transformations Involving the Lactam Functional Group

The lactam functional group in this compound is a key site for chemical modifications. The reactivity of the lactam is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the presence of the spirocyclic system.

Common transformations of the lactam moiety include:

Hydrolysis: Under acidic or basic conditions, the amide bond of the lactam can be cleaved to yield the corresponding amino acid. The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group. nih.govyoutube.com

Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents such as lithium aluminum hydride (LiAlH₄), affording the corresponding 1,1-difluoro-5-azaspiro[2.5]octane. diva-portal.org

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be functionalized through alkylation or arylation reactions. These reactions typically require a base to deprotonate the amide nitrogen, followed by reaction with an appropriate electrophile. mdpi.comnih.govnih.gov

Reactions at the α-Carbon: The carbon atom alpha to the carbonyl group can undergo deprotonation in the presence of a strong base to form an enolate, which can then react with various electrophiles. libretexts.orgmsu.edusketchy.com

Chemical Modifications and Functional Group Interconversions on the Azaspiro[2.5]octan-6-one Scaffold

The azaspiro[2.5]octan-6-one scaffold provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. Functional group interconversions can be performed on the spirocyclic ring, the lactam moiety, or on substituents attached to the scaffold.

For instance, if the scaffold contains other functional groups, these can be manipulated to introduce new functionalities. The synthesis of various derivatives often involves multi-step sequences that combine transformations of the lactam group with modifications of the spirocyclic core.

Influence of the Geminal Difluoro Moiety on Reaction Pathways

The presence of the geminal difluoro group at the C1 position of the spirocyclic ring has a profound impact on the reactivity of this compound. The high electronegativity of fluorine atoms leads to a significant inductive effect, which can alter the electron distribution within the molecule and influence the stability of intermediates and transition states.

Key effects of the gem-difluoro moiety include:

Increased Acidity of Neighboring Protons: The electron-withdrawing nature of the fluorine atoms can increase the acidity of protons on adjacent carbon atoms, facilitating their removal by a base. nih.gov

Alteration of Lipophilicity and Metabolic Stability: The gem-difluoro group generally increases the lipophilicity of the molecule. It can also block sites of metabolism, leading to increased metabolic stability. nih.govrsc.org

Influence on Ring Stability: The geminal difluoro substituents can affect the stability of the cyclopropane ring. While fluorine substitution can increase the ring strain, it can also influence the activation energies for ring-opening reactions. cas.cnnih.gov

Modulation of Lactam Reactivity: The inductive effect of the difluoro group can be transmitted through the spirocyclic system to the lactam moiety, potentially affecting the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen atom. nih.gov

Table 2: Predicted Influence of the Geminal Difluoro Group on Reactivity

PropertyInfluence of Gem-Difluoro Group
Acidity of α-protons to the cyclopropane ringIncreased
Electrophilicity of the lactam carbonylPotentially increased
Stability of the cyclopropane ringModified (complex effects)
Susceptibility to nucleophilic attackPotentially altered

Mechanistic Investigations of Synthetic and Derivatization Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling the outcome of synthetic transformations and for the rational design of new derivatives.

Radical Pathways in Fluorination and Functionalization

Radical reactions can play a significant role in the functionalization of the azaspiro[2.5]octane scaffold. The cyclopropane ring, due to its inherent strain, can be susceptible to opening via radical intermediates. cas.cn Radical-mediated fluorination methods could also be employed to introduce the geminal difluoro group at a late stage of a synthetic sequence. The mechanism of such reactions would likely involve the formation of a radical at the C1 position, followed by trapping with a fluorine source.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi-res.comrsc.org These methods could be applied to derivatives of this compound to introduce a wide variety of substituents. For example, if a halide or triflate group is present on the scaffold, it could participate in Suzuki, Heck, or Buchwald-Hartwig coupling reactions. The mechanism of these reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and related reactions), and reductive elimination. The specific ligands used for the palladium catalyst can significantly influence the efficiency and selectivity of these transformations.

Spectroscopic and Structural Elucidation of 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A complete NMR analysis of 1,1-difluoro-5-azaspiro[2.5]octan-6-one would involve a suite of experiments.

A ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclopropane (B1198618) and piperidinone rings. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals would provide information about the electronic environment and connectivity of the protons. For instance, the protons on the carbon adjacent to the nitrogen atom and the carbonyl group would likely appear at a lower field (higher ppm) compared to the protons on the cyclopropane ring.

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Key signals would include the carbonyl carbon of the lactam, which would be significantly downfield, the spiro carbon, and the gem-difluorinated carbon, which would exhibit splitting due to coupling with the fluorine atoms. The chemical shifts of the other aliphatic carbons in the rings would provide further structural confirmation.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal would be anticipated for the two equivalent fluorine atoms. The chemical shift of this signal would be characteristic of a gem-difluoroalkyl group.

To establish the precise connectivity and spatial relationships of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. COSY would map the proton-proton coupling networks, while HSQC would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry would be used to determine the exact molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₇H₉F₂NO. The predicted monoisotopic mass for this compound is 161.06522 Da. Analysis of the fragmentation pattern in the mass spectrum would offer additional structural insights by showing how the molecule breaks apart under ionization.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

IR spectroscopy would identify the characteristic functional groups present in the molecule. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam functional group would be a prominent feature. Other significant bands would include C-H stretching vibrations for the aliphatic portions of the molecule, C-N stretching, and C-F stretching vibrations.

X-ray Crystallography for Solid-State Structure and Conformation Determination

The process would involve growing a single, high-quality crystal of the compound. This crystal would then be exposed to a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded and analyzed. Through complex mathematical transformations, this diffraction data is converted into a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, this analysis would reveal the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the orientation of the cyclopropane ring relative to it. The spirocyclic nature of the molecule introduces specific conformational constraints that would be precisely defined by this technique.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

The following table is a representation of the type of data that would be obtained from an X-ray crystallographic study. As no experimental data is available, this table is for illustrative purposes only.

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)825.4
Z4
Density (calculated) (g/cm³)1.45
R-factor (%)4.2

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopic methods are essential for determining the enantiomeric excess (ee), which is a measure of the purity of a sample with respect to its enantiomeric composition. The most common techniques for this purpose are Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) spectroscopy.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An enantiomerically pure sample will exhibit a characteristic CD spectrum with positive or negative bands at specific wavelengths. A racemic mixture (50:50 mixture of both enantiomers) will be CD-silent. By comparing the CD signal of a sample of unknown composition to that of a pure enantiomer, the enantiomeric excess can be quantified.

Vibrational Circular Dichroism (VCD) spectroscopy is the infrared analogue of CD spectroscopy. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of the molecule based on its vibrational transitions. VCD can be particularly useful for molecules that lack a strong UV-Vis chromophore necessary for CD spectroscopy.

To determine the enantiomeric excess of this compound, a calibration curve would be constructed by measuring the CD or VCD signal of a series of samples with known enantiomeric compositions. The signal of the unknown sample would then be measured under the same conditions, and its enantiomeric excess would be determined by interpolation from the calibration curve.

Interactive Data Table: Hypothetical Chiroptical Data for Enantiomeric Excess Determination

The following table illustrates how data from a chiroptical spectroscopic experiment could be presented to determine the enantiomeric excess. As no experimental data is available, this table is for illustrative purposes only.

Sample IDEnantiomeric Excess (%) (Known)CD Signal (mdeg) at λmax
1100+25.0
275+18.8
350+12.5
425+6.3
50 (racemic)0.0
UnknownTo be determined+15.2

Computational and Theoretical Investigations of 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One

Quantum Chemical Calculations for Electronic Structure and Properties

There is no readily available research detailing the use of quantum chemical calculations to probe the electronic structure and properties of 1,1-difluoro-5-azaspiro[2.5]octan-6-one.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies were found for this compound. Such studies would be invaluable for understanding its geometry, electronic distribution, and reactivity.

Ab Initio Methods for Molecular Orbital Analysis

Similarly, there is a lack of published research employing ab initio methods for a detailed molecular orbital analysis of this compound. This type of analysis is crucial for understanding its chemical behavior and spectroscopic properties.

Conformational Analysis and Energy Landscape Mapping

While the conformational analysis of similar spirocyclic systems has been reported, a specific conformational analysis and energy landscape mapping for this compound are not available in the current body of scientific literature. These studies are essential for understanding the molecule's three-dimensional structure and flexibility.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, Raman) of this compound were identified. Consequently, a comparison with experimental data, a critical step for validating computational models, could not be performed.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

There is no evidence of molecular dynamics simulations being used to investigate the conformational sampling and intermolecular interactions of this compound. These simulations are vital for understanding its behavior in condensed phases.

Computational Elucidation of Reaction Mechanisms and Transition States

Finally, the scientific literature does not appear to contain any computational studies elucidating the reaction mechanisms and transition states involving this compound. Such investigations are fundamental for predicting its reactivity and designing new synthetic pathways.

Design and Synthesis of 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One Derivatives and Analogues

Strategies for Structural Diversification of the Spiro[2.5]octan-6-one Core

The diversification of the 1,1-difluoro-5-azaspiro[2.5]octan-6-one scaffold can be approached through several synthetic strategies targeting different positions of the molecule. The inherent reactivity of the lactam nitrogen and the potential for functionalization of the piperidinone ring offer multiple avenues for modification. Spiro-γ-lactams are a class of spirocyclic compounds found in a wide range of synthetic bioactive and naturally occurring molecules. rsc.org The increasing interest in spirocyclic lactams in drug discovery has spurred the development of new synthetic methodologies. rsc.org

Key diversification strategies include:

N-Alkylation and N-Arylation: The secondary amine within the lactam ring is a prime site for introducing a wide array of substituents. Standard N-alkylation conditions, such as the use of alkyl halides in the presence of a base, can be employed to append various alkyl, benzyl, and functionalized alkyl chains. Similarly, N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, for instance, the Buchwald-Hartwig amination, allowing for the introduction of diverse (hetero)aryl groups.

Functionalization of the Piperidinone Ring: The carbon atoms of the six-membered ring offer further opportunities for modification. Alpha-functionalization to the carbonyl group can be achieved via enolate chemistry. For example, deprotonation with a strong base followed by reaction with an electrophile can introduce substituents at the C7-position.

Modification of the gem-Difluorocyclopropane Ring: While the difluorocyclopropane unit is generally stable, reactions that proceed via ring-opening or functionalization of the cyclopropyl (B3062369) carbons could be explored under specific conditions, though these are typically more challenging transformations.

Domino and Multicomponent Reactions: The development of one-pot multicomponent reactions (MCRs) provides an efficient means to generate structural diversity from simple starting materials. nih.gov An MCR-based approach could potentially assemble the core scaffold with various substituents in a single synthetic operation.

Table 1: Potential Diversification Strategies for the this compound Core

Position of ModificationType of ReactionPotential Substituents
N5 (Lactam Nitrogen)N-AlkylationAlkyl, Benzyl, Allyl, Propargyl
N5 (Lactam Nitrogen)N-ArylationPhenyl, Pyridyl, Thienyl
N5 (Lactam Nitrogen)Acylation/SulfonylationAcyl, Benzoyl, Mesyl, Tosyl
C4, C7, C8 (Piperidinone Ring)Enolate AlkylationMethyl, Ethyl, Benzyl
C4, C7, C8 (Piperidinone Ring)Aldol (B89426) CondensationHydroxyalkyl

Regioselective Introduction of Substituents on the Azaspirocyclic System

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule. In the case of this compound, the primary sites for regioselective functionalization are the lactam nitrogen (N5) and the carbon atoms alpha to the carbonyl group (C7) and the spiro center (C4).

The nitrogen atom of the lactam is the most nucleophilic site and can be selectively functionalized under basic or neutral conditions in the presence of suitable electrophiles. For instance, N-alkylation with an alkyl halide can be performed selectively in the presence of a mild base that will not deprotonate the alpha-carbons.

Conversely, regioselective functionalization at the C7 position can be achieved by employing a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the kinetic enolate, followed by quenching with an electrophile. The steric hindrance around the C4 position, adjacent to the spirocyclic cyclopropane (B1198618) ring, would likely disfavor enolate formation at this site, thus favoring reaction at C7.

Transition metal-catalyzed reactions can also offer high regioselectivity. For example, palladium-catalyzed cross-coupling reactions could be employed to introduce substituents at specific positions if a suitable leaving group is present on the azaspirocyclic ring.

Isosteric Replacements within the Spiro[2.5]octan-6-one Scaffold

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aiming to improve a molecule's physicochemical properties, pharmacokinetic profile, or potency while retaining its desired biological activity. chem-space.com For the this compound scaffold, several isosteric modifications can be envisaged.

The lactam moiety is a common target for isosteric replacement. drughunter.com Potential bioisosteres for the amide bond within the lactam include:

Thiolactam: Replacing the carbonyl oxygen with a sulfur atom can alter the hydrogen bonding capacity and lipophilicity of the molecule.

Tetrazole: A 1,5-disubstituted tetrazole ring can act as a non-classical isostere of a cis-amide, offering improved metabolic stability and altered electronic properties.

Heterocyclic Rings: Other heterocyclic rings, such as 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, can also mimic the geometry and hydrogen bonding pattern of the lactam. hyphadiscovery.com

The gem-difluoro group on the cyclopropane ring is itself a bioisostere of a carbonyl group or a larger gem-dimethyl group. Further modifications could involve replacing the cyclopropane ring with other small, strained ring systems, such as an oxetane (B1205548) or an azetidine, to explore different spatial arrangements and physicochemical properties. rsc.org

Table 2: Potential Isosteric Replacements for the Lactam Moiety

Original Functional GroupIsosteric ReplacementPotential Impact
Lactam (Amide)ThiolactamModified H-bonding, Increased Lipophilicity
Lactam (Amide)1,5-Disubstituted TetrazoleIncreased Metabolic Stability, Altered pKa
Lactam (Amide)1,2,4-OxadiazoleModified Dipole Moment, Altered H-bonding
Lactam (Amide)N-AcylsulfonamideIncreased Acidity, Altered H-bonding

Exploration of Stereoisomeric and Diastereomeric Analogues

The this compound scaffold possesses a chiral center at the spiro carbon (C3). Therefore, it can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this scaffold is highly desirable, as different enantiomers often exhibit distinct pharmacological activities and pharmacokinetic profiles.

Asymmetric synthesis of the core scaffold can be approached through several methods:

Chiral auxiliaries: Employing a chiral auxiliary attached to a precursor molecule can direct the stereochemical outcome of a key ring-forming reaction.

Chiral catalysis: The use of a chiral catalyst, for example, in a cyclopropanation reaction to form the gem-difluorocyclopropane ring, can afford one enantiomer in excess. chemrxiv.org

Resolution: Racemic mixtures of the final compound or a key intermediate can be separated into their constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Furthermore, the introduction of additional substituents on the piperidinone ring can create new stereocenters, leading to the formation of diastereomers. The stereoselective synthesis of these diastereomers can be achieved by controlling the stereochemistry of the reactions used to introduce the new substituents. For instance, a diastereoselective aldol reaction of the lactam enolate with an aldehyde would yield diastereomeric hydroxyalkyl derivatives. The relative stereochemistry of these products can often be controlled by the choice of reaction conditions and reagents.

Parallel Synthesis and Library Generation of Derivatives

Parallel synthesis is a powerful tool in modern drug discovery, enabling the rapid generation of large and diverse libraries of compounds for high-throughput screening. spirochem.com The this compound core is well-suited for the application of parallel synthesis methodologies.

A common strategy for library generation involves a "scaffold-based" approach, where a common intermediate is synthesized on a large scale and then diversified in the final steps. For the target scaffold, a suitable common intermediate would be the N-unsubstituted this compound. This intermediate can then be distributed into an array of reaction vessels (e.g., a 96-well plate) and reacted with a diverse set of building blocks.

For example, a library of N-alkylated derivatives can be synthesized by reacting the core scaffold with a collection of different alkyl halides or aldehydes (via reductive amination). Similarly, a library of N-arylated compounds can be prepared using a high-throughput palladium-catalyzed amination protocol with a variety of aryl halides or boronic acids.

The use of automated synthesis platforms can further accelerate the library generation process, from reaction setup to purification and analysis. bioduro.com The resulting library of compounds can then be screened for biological activity, allowing for the rapid exploration of the structure-activity relationships (SAR) around the this compound scaffold.

Table 3: Illustrative Library of N-Substituted Derivatives for Parallel Synthesis

EntryR-X (Electrophile)R-Group
1Methyl iodide-CH₃
2Ethyl bromide-CH₂CH₃
3Benzyl chloride-CH₂Ph
44-Fluorobenzyl bromide-CH₂(4-F-Ph)
52-Bromo-N,N-dimethylacetamide-CH₂C(O)N(CH₃)₂
6Propargyl bromide-CH₂C≡CH
7Allyl bromide-CH₂CH=CH₂
81-Bromo-3-phenylpropane-(CH₂)₃Ph

Advanced Research Applications of the 1,1 Difluoro 5 Azaspiro 2.5 Octan 6 One Scaffold

Role of Geminal Difluorination in Modulating Molecular Stability and Permeability

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance various properties, and the gem-difluoro group (CF2) in the 1,1-difluoro-5-azaspiro[2.5]octan-6-one scaffold is particularly impactful. acs.org This substitution can profoundly influence a molecule's metabolic stability and membrane permeability.

Geminal difluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govdntb.gov.ua The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thus preventing the degradation of the molecule at that position. For instance, replacing a methylene (B1212753) (CH2) group with a CF2 group can protect an adjacent functional group from enzymatic attack. Studies on various gem-difluorinated cycloalkanes have shown that this modification can either slightly improve or have no negative effect on metabolic stability. nih.govdntb.gov.ua

Table 1: General Effects of Geminal Difluorination on Physicochemical Properties

Property Effect of Geminal Difluorination Rationale
Metabolic Stability Generally increased or unaffected The strong C-F bond blocks sites of oxidative metabolism. nih.govdntb.gov.ua
Basicity (pKa) Decreased for nearby amines The inductive electron-withdrawing effect of fluorine atoms reduces electron density on the nitrogen. nih.govdntb.gov.ua
Lipophilicity (LogP) Context-dependent; can increase or decrease Depends on the position of the fluorine atoms and the nature of other functional groups. nih.govdntb.gov.ua

| Permeability | Modulated | Influenced by changes in lipophilicity, solubility, and hydrogen bonding capacity. nih.gov |

Utility in Scaffold-Hopping and Fragment-Based Drug Discovery

The this compound structure is exceptionally well-suited for modern drug discovery paradigms like scaffold-hopping and fragment-based drug discovery (FBDD). nih.govmdpi.com

Spirocycles, defined by two rings sharing a single atom, offer inherent three-dimensionality. bldpharm.com This rigid, non-planar geometry is a significant advantage over the flat, aromatic structures that have historically dominated medicinal chemistry. researchgate.net The defined spatial arrangement of substituents on the azaspiro[2.5]octane core allows for the precise exploration of protein binding pockets, making it an excellent "scaffold-hop" to replace less optimal core structures while maintaining or improving biological activity. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. bldpharm.com

In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. mdpi.comresearchgate.net The this compound scaffold is an ideal fragment for several reasons. Its spirocyclic nature provides novel 3D character, and the presence of fluorine atoms makes it particularly amenable to screening by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a highly sensitive and robust technique for detecting the weak binding interactions typical of fragments, as the fluorine signal provides a clear and unambiguous indicator of target engagement. nih.govnih.gov

Table 2: Comparison of Scaffolds in Fragment-Based Drug Discovery (FBDD)

Feature Traditional Aromatic Scaffolds This compound Scaffold
Dimensionality Predominantly 2D (flat) Inherently 3D
Novelty High saturation in chemical space Represents novel, under explored chemical space. researchgate.net
Screening Method Standard biophysical methods Ideal for ¹⁹F NMR screening, offering high sensitivity and low background. nih.gov

| Exit Vectors | Typically in-plane | Defined, multi-directional exit vectors for fragment growth. |

Applications in Chemical Biology Probe Development

A chemical biology probe is a small molecule used to study and manipulate biological systems. The unique structure of the this compound scaffold makes it a valuable starting point for developing such probes. For example, a related derivative, 1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide, has been identified as a valuable tool for investigating receptor modulation and signaling pathways. evitachem.com

Probes derived from this scaffold can be designed to interact with specific biological targets, such as enzymes or receptors. The lactam functionality within the 5-azaspiro[2.5]octan-6-one ring can be readily modified to attach reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling of the target protein. The gem-difluoro group can serve as a subtle modulator of binding affinity and selectivity or act as a ¹⁹F NMR reporter tag to confirm target engagement in complex biological samples like cell lysates or intact cells.

Contributions to Structural Biology Studies Through Molecular Probes

Structural biology aims to elucidate the three-dimensional structures of biomolecules, which is crucial for understanding their function and for structure-based drug design. Molecular probes derived from the this compound scaffold can make significant contributions in this area, primarily through the use of ¹⁹F NMR.

Because fluorine has a nuclear spin of ½ and is 100% abundant, ¹⁹F NMR is a powerful technique for studying protein-ligand interactions. nih.gov Incorporating the difluorinated scaffold into a ligand allows researchers to directly observe the ligand's binding to its target protein. Changes in the fluorine's chemical shift upon binding can confirm engagement, provide information about the local binding environment, and even be used to determine binding affinity (KD). This method is especially useful for validating hits from FBDD screens and for guiding the subsequent optimization of those hits into more potent leads. nih.gov

Table 3: Advantages of ¹⁹F-Labeled Probes in Structural Biology

Advantage Description
High Sensitivity The ¹⁹F nucleus provides a strong NMR signal.
No Background Signal Fluorine is absent in native biological systems, resulting in a clean spectrum with no background interference.
Environmental Probe The ¹⁹F chemical shift is highly sensitive to the local electronic environment, providing information about the binding pocket. nih.gov

| Versatility | Can be used to confirm binding, measure affinity, and guide structure-activity relationship (SAR) studies. |

Potential as a Building Block in Complex Molecular Architectures

Beyond its direct applications in drug fragments and probes, the this compound core is a versatile synthetic building block for constructing more elaborate molecules. evitachem.com Spirocyclic systems are increasingly recognized as important modules in drug discovery and design. nih.govnih.gov

The scaffold possesses multiple points for chemical modification. The secondary amine of the lactam can be functionalized through acylation, alkylation, or arylation reactions. The carbonyl group of the lactam can also be subjected to various chemical transformations. This synthetic versatility allows chemists to use the scaffold as a rigid, three-dimensional anchor to which other functional components and pharmacophores can be attached, enabling the assembly of complex and diverse molecular structures. semanticscholar.org The straightforward access to these novel modules is expected to have continued significance in the design of future therapeutic agents. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
pexidartinib
vemurafenib
erdafitinib
venetoclax
sotorasib
asciminib
gefitinib
erlotinib
vortioxetine
lepiotin C
7-amino deacetoxy cephalosporanic acid
methyl gallate

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Methods for Spirocyclization and Fluorination

The synthesis of 1,1-difluoro-5-azaspiro[2.5]octan-6-one presents a dual challenge: the stereoselective construction of the spirocyclic core and the introduction of the gem-difluoro group. Future research will likely focus on developing innovative catalytic methods to address these challenges with greater efficiency and precision.

Spirocyclization: Current strategies for the synthesis of related azaspirocycles often involve multi-step sequences. Future methodologies could explore transition-metal catalyzed intramolecular cyclization reactions. For instance, the development of catalytic systems that can facilitate the direct coupling of a cyclopropane-containing precursor with an amide moiety would be a significant advancement. Another promising avenue is the use of organocatalysis to promote enantioselective spirocyclization, yielding chiral derivatives of the target compound.

Fluorination: The introduction of the gem-difluoro unit is another critical step. While various fluorinating reagents exist, the development of catalytic, and particularly enantioselective, fluorination methods for lactams remains an active area of research. Future investigations may focus on late-stage fluorination of a pre-formed 5-azaspiro[2.5]octan-6-one scaffold using novel electrophilic or nucleophilic fluorinating agents under mild, catalytic conditions. This would offer a more convergent and flexible approach to a range of fluorinated derivatives.

Potential Catalytic Strategy Key Advantages Research Focus
Enantioselective Organocatalyzed SpirocyclizationHigh stereocontrol, metal-free conditionsDesign of chiral catalysts for the formation of the 5-azaspiro[2.5]octan-6-one core
Transition-Metal Catalyzed C-H Activation/CyclizationHigh atom economy, direct functionalizationDevelopment of catalysts for intramolecular cyclization of acyclic precursors
Late-Stage Catalytic gem-DifluorinationAccess to diverse derivatives, improved convergencyDiscovery of new catalytic systems for the fluorination of lactams

Integration with Automated Synthesis and Flow Chemistry Techniques

The translation of synthetic routes for complex molecules like this compound to automated platforms and continuous flow systems is a key area for future development. These technologies offer significant advantages in terms of reproducibility, scalability, and safety.

Flow Chemistry: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly beneficial for challenging reactions like fluorination. A future flow-based synthesis of this compound could involve the sequential passage of starting materials through different reactor coils, each optimized for a specific transformation (e.g., spirocyclization followed by fluorination). This approach could also facilitate the use of hazardous reagents in a more contained and safer manner.

Automated Synthesis: Automated synthesis platforms can be employed for the high-throughput synthesis of a library of derivatives based on the this compound scaffold. By systematically varying the starting materials and reagents, these systems can rapidly generate a diverse set of compounds for biological screening. This would be invaluable for exploring the structure-activity relationships of this class of molecules. For instance, automated systems have been successfully used for the synthesis of PET radiotracers, demonstrating their potential for handling complex multi-step preparations. nih.govnih.govsemanticscholar.orgrsc.org

Exploration of New Reactivity Modes and Synthetic Transformations

The gem-difluoro group in this compound is expected to significantly influence its reactivity compared to its non-fluorinated counterpart. The strong electron-withdrawing nature of the two fluorine atoms can activate adjacent bonds and create opportunities for novel synthetic transformations.

Future research in this area could explore:

Nucleophilic Addition to the Lactam Carbonyl: The reactivity of the lactam carbonyl towards nucleophiles may be enhanced, allowing for ring-opening reactions or the introduction of new functional groups.

Reactions at the α-Carbon: The acidity of the protons on the carbon atom adjacent to the gem-difluoro group may be altered, facilitating enolate formation and subsequent reactions.

Radical Reactions: The presence of the C-F bonds could influence the outcome of radical reactions, potentially leading to novel functionalization pathways. purdue.edu

Transformations of the Cyclopropane (B1198618) Ring: The spiro-fused cyclopropane ring is a source of strain and unique reactivity, which could be exploited in ring-opening or rearrangement reactions to access more complex scaffolds.

Advanced Computational Design and Optimization of Derivatives

Computational modeling and in silico screening are powerful tools for accelerating the design and optimization of new molecules with desired properties. nih.gov For this compound, these approaches can be used to predict the biological activity, pharmacokinetic properties, and toxicity of its derivatives before their synthesis. nih.govresearchgate.netmdpi.com

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for binding to a specific biological target, a pharmacophore model can be developed. nih.gov This model can then be used to virtually screen large compound libraries to identify other potential derivatives of this compound with improved activity. nih.govmdpi.commendeley.com

Quantum Mechanical Calculations: Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, helping to rationalize its chemical behavior and guide the design of new reactions. These calculations can also be used to predict spectroscopic properties, aiding in the characterization of new compounds.

Computational Approach Application to this compound Potential Outcome
Molecular DockingPredicting the binding mode and affinity of derivatives to a target proteinIdentification of potent and selective inhibitors
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicityPrioritization of derivatives with favorable drug-like properties
Density Functional Theory (DFT)Calculation of electronic properties and reaction mechanismsUnderstanding of reactivity and guidance for synthetic planning

Potential Synergies with Artificial Intelligence in Chemical Synthesis and Discovery

Artificial intelligence (AI) is poised to revolutionize chemical synthesis and drug discovery. For a novel scaffold like this compound, AI could play a significant role in several areas.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives. synthiaonline.comkyoto-u.ac.jpnih.govresearchgate.netnih.gov These tools learn from the vast body of published chemical reactions and can often identify non-intuitive pathways that may be overlooked by human chemists.

Reaction Prediction and Optimization: Machine learning models can be trained to predict the outcome of chemical reactions, including the yield and selectivity, under different conditions. rsc.orgntu.edu.sg This can be used to optimize the synthesis of this compound and its analogs, reducing the need for extensive experimental screening. Machine learning models have shown promise in predicting the properties of fluorinated compounds. researchgate.netmdpi.comchemrxiv.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target properties (e.g., high binding affinity to a specific protein, good oral bioavailability), it can generate novel derivatives of the this compound scaffold that have a high probability of success.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1-difluoro-5-azaspiro[2.5]octan-6-one?

  • Methodological Answer : The synthesis typically involves multi-step processes starting from cyclic ketone precursors. A key step is the formation of the spirocyclic core via intramolecular cyclization, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro moiety. Purification often employs column chromatography, and structural validation relies on NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural stability of this compound under varying conditions?

  • Methodological Answer : Stability studies should include thermal analysis (TGA/DSC) to assess decomposition temperatures, pH-dependent stability profiling via HPLC, and solvent compatibility tests. For example, the compound’s resistance to hydrolysis can be evaluated in aqueous buffers (pH 1–13) at 37°C, with degradation monitored over 24–72 hours .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer : ¹⁹F NMR is essential for verifying fluorination patterns, while 2D NMR (COSY, HSQC, HMBC) resolves the spirocyclic structure. IR spectroscopy identifies carbonyl (C=O) and amine (N-H) functional groups. X-ray crystallography may be used to resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathways for synthesizing this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in fluorination or cyclization steps. Molecular dynamics simulations may guide solvent selection by analyzing solvation effects on reaction kinetics. For example, simulations of DAST-mediated fluorination in THF versus DMF can identify solvent-dependent activation barriers .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) can validate target engagement. For inconsistent potency, analyze stereoelectronic effects via Hammett plots or substituent steric maps. If fluorination at C1/C1' yields conflicting results, synthesize analogs with isotopic labeling (¹⁸F/¹⁹F) to isolate electronic vs. steric contributions .

Q. How do researchers design experiments to resolve conflicting solubility and bioavailability data?

  • Methodological Answer : Use a factorial design approach to test variables like pH, co-solvents (e.g., DMSO, cyclodextrins), and temperature. For instance, a 2³ factorial design (pH 6–8, 10–20% DMSO, 25–37°C) can model interactions affecting solubility. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models assess bioavailability discrepancies .

Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?

  • Methodological Answer : Radioligand binding assays (e.g., with ³H-labeled analogs) quantify affinity for receptors like GABA_A or NMDA. Patch-clamp electrophysiology can evaluate ion channel modulation. For in vivo correlation, microdialysis in rodent models measures neurotransmitter flux after dosing .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as intermediate purity via inline FTIR. Statistical process control (SPC) charts for reaction parameters (temperature, stirring rate) identify deviations. Recrystallization protocols using ethanol/water mixtures standardize polymorphic forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.